N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholinopyridine derivative, followed by the introduction of the tetrahydrofuran moiety, and finally the formation of the isonicotinamide structure. Common reagents used in these steps include pyridine derivatives, morpholine, tetrahydrofuran, and isonicotinic acid or its derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-((2-pyridinyl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)benzoamide
- N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Uniqueness
N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its morpholinopyridine moiety, in particular, might offer unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(16-2-5-22-19(12-16)28-17-3-8-27-14-17)23-13-15-1-4-21-18(11-15)24-6-9-26-10-7-24/h1-2,4-5,11-12,17H,3,6-10,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFAPOJIVCHXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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